molecular formula C5H2ClNS B1592968 4-Chlorothiophene-2-carbonitrile CAS No. 910553-55-8

4-Chlorothiophene-2-carbonitrile

Cat. No.: B1592968
CAS No.: 910553-55-8
M. Wt: 143.59 g/mol
InChI Key: ZYSQCHVJVZREAZ-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbonitrile: is an organic compound with the molecular formula C5H2ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and material science .

Scientific Research Applications

4-Chlorothiophene-2-carbonitrile has several applications in scientific research:

Safety and Hazards

The safety information for 4-Chlorothiophene-2-carbonitrile includes hazard statements H317-H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

While the specific future directions for 4-Chlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . This suggests that future research could focus on exploring the biological activities of this compound and similar compounds.

Biochemical Analysis

Biochemical Properties

4-Chlorothiophene-2-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, they can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects . For example, high doses of thiophene derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, thiophene derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain tissues. The localization and accumulation of this compound can affect its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, thiophene derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors. This localization can influence gene expression and cellular responses to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromothiophene-2-carbonitrile
  • 4-Iodothiophene-2-carbonitrile
  • 4-Methylthiophene-2-carbonitrile

Comparison: 4-Chlorothiophene-2-carbonitrile is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine and iodine analogs, it is less reactive in nucleophilic substitution reactions but more stable. The methyl analog, on the other hand, exhibits different electronic properties due to the presence of the methyl group .

Properties

IUPAC Name

4-chlorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSQCHVJVZREAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630114
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910553-55-8
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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